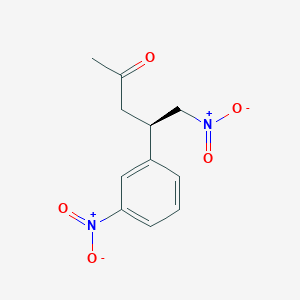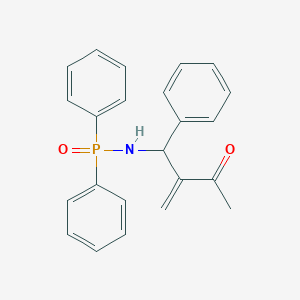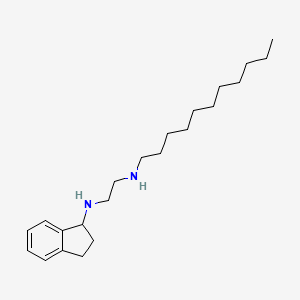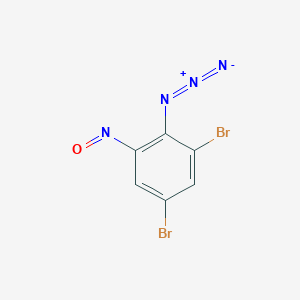
Benzene, 2-azido-1,5-dibromo-3-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 2-azido-1,5-dibromo-3-nitroso-: is a complex organic compound with the molecular formula C6H2Br2N4O . This compound is characterized by the presence of azido, dibromo, and nitroso functional groups attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2-azido-1,5-dibromo-3-nitroso- typically involves multi-step organic reactions. One common method includes the bromination of benzene derivatives followed by azidation and nitrosation reactions. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and azidation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, 2-azido-1,5-dibromo-3-nitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The azido and bromine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide and bromide ions are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitroso group typically yields an amine derivative, while substitution reactions can lead to various azido or bromo-substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Benzene, 2-azido-1,5-dibromo-3-nitroso- is used as a precursor for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the preparation of heterocycles and other aromatic compounds .
Biology and Medicine: The compound’s azido group is of particular interest in bioconjugation and click chemistry applications. It can be used to label biomolecules and study biological processes at the molecular level .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional diversity make it suitable for various applications, including the development of new polymers and advanced materials .
Wirkmechanismus
The mechanism of action of Benzene, 2-azido-1,5-dibromo-3-nitroso- involves its interaction with molecular targets through its functional groups. The azido group can undergo cycloaddition reactions, while the nitroso group can participate in redox reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Vergleich Mit ähnlichen Verbindungen
Benzene, azido-: Similar in structure but lacks the bromine and nitroso groups.
Benzene, 1,3-dibromo-: Contains bromine substituents but lacks the azido and nitroso groups.
Benzene, nitroso-: Contains the nitroso group but lacks the azido and bromine groups.
Uniqueness: Benzene, 2-azido-1,5-dibromo-3-nitroso- is unique due to the combination of azido, dibromo, and nitroso groups on a single benzene ring. This combination imparts distinct reactivity and functional versatility, making it valuable for various chemical and industrial applications .
Eigenschaften
CAS-Nummer |
501664-67-1 |
|---|---|
Molekularformel |
C6H2Br2N4O |
Molekulargewicht |
305.91 g/mol |
IUPAC-Name |
2-azido-1,5-dibromo-3-nitrosobenzene |
InChI |
InChI=1S/C6H2Br2N4O/c7-3-1-4(8)6(10-12-9)5(2-3)11-13/h1-2H |
InChI-Schlüssel |
MLHKRPUIHVMBKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1N=O)N=[N+]=[N-])Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-1-{[(1S,2R)-2-tert-Butylcyclohexyl]oxy}butan-2-ol](/img/structure/B14231291.png)

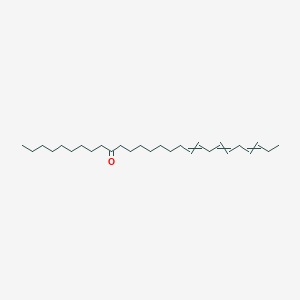
![(1H-Indol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B14231311.png)

![(7R)-7-[(4-methoxyphenyl)methoxy]oct-2-enal](/img/structure/B14231322.png)


